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Abstract
PNU 142300 is a significant metabolite of the oxazolidinone antibiotic linezolid. Understanding

its synthesis is crucial for researchers studying the metabolism, pharmacokinetics, and

potential toxicological effects of linezolid. This document provides detailed application notes

and protocols for the chemical synthesis of PNU 142300, based on established scientific

literature. The protocols are presented with clarity to facilitate replication in a laboratory setting.

Quantitative data is summarized in tables, and key pathways and workflows are visualized

using diagrams.

Introduction
Linezolid is an important antibiotic used to treat infections caused by multidrug-resistant Gram-

positive bacteria. In vivo, linezolid is metabolized to several compounds, with PNU 142300
being one of the primary inactive metabolites. The accumulation of linezolid metabolites has

been studied in patients with renal insufficiency, making the availability of pure PNU 142300 as

a reference standard essential for analytical and toxicological studies.[1][2][3] This document

outlines a detailed protocol for the chemical synthesis of PNU 142300, enabling researchers to

produce this metabolite for their specific research needs.
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Compound Name PNU 142300

Systematic Name

2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-

oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-

acetic acid

CAS Number 368891-69-4

Molecular Formula C₁₆H₂₀FN₃O₆

Molecular Weight 369.3 g/mol

Chemical Structure
(Image of PNU 142300 chemical structure

would be placed here in a full document)

Metabolic Pathway of Linezolid to PNU 142300
The formation of PNU 142300 from linezolid involves the oxidative cleavage of the morpholine

ring. This metabolic transformation is a key aspect of linezolid's biotransformation in humans.
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Caption: Metabolic conversion of Linezolid to its metabolite PNU 142300.

Synthesis Protocol
The following protocol is based on the multi-step synthesis reported by Sugai et al. (2017),

which involves the preparation of a common synthetic intermediate followed by a series of

transformations to yield PNU 142300.[1][2]
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General Workflow for PNU 142300 Synthesis
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Caption: Step-wise experimental workflow for the synthesis of PNU 142300.
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Materials and Reagents
Starting materials for the common intermediate 4 (as described by Sugai et al., 2017)

Tetrabutylammonium fluoride (TBAF)

tert-Butyl bromoacetate

Triphenylphosphine (PPh₃)

Acetyl chloride (AcCl)

Triethylamine (Et₃N)

Palladium on carbon (Pd/C)

Trifluoroacetic acid (TFA)

Sodium hydroxide (NaOH)

Appropriate solvents (THF, CH₂Cl₂, etc.) and reagents for workup and purification.

Detailed Experimental Protocol
Step 1: Synthesis of the Common Intermediate 4

The synthesis of the common synthetic intermediate 4 is conducted following a procedure

similar to the linezolid synthesis developed by Brickner et al., as cited by Sugai et al.[1] This

multi-step process is not detailed here, but the original literature should be consulted for the

precise protocol.

Step 2: Deprotection of the TBS Group

To a solution of the common intermediate 4 in tetrahydrofuran (THF), add a solution of

tetrabutylammonium fluoride (TBAF) in THF.

Stir the reaction mixture at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the mixture under reduced pressure.

Purify the residue by column chromatography to yield the deprotected alcohol.

Step 3: O-Alkylation

To a solution of the deprotected alcohol in a suitable solvent system (e.g., a biphasic

mixture), add an excess of tert-butyl bromoacetate.

Add a phase-transfer catalyst and a base (e.g., NaOH).

Stir the reaction vigorously at room temperature.

Monitor the reaction by TLC.

After completion, perform an aqueous workup, extract the product with an organic solvent,

and purify by column chromatography to obtain the O-alkylated product.

Step 4: Staudinger Reaction and Acetylation

Dissolve the azide-containing intermediate in THF and add triphenylphosphine (PPh₃) and

water.

Stir the mixture at room temperature to facilitate the Staudinger reduction to the

corresponding amine.

Following the formation of the amine, add triethylamine (Et₃N) and acetyl chloride (AcCl) to

the reaction mixture for in-situ acetylation.

Monitor the reaction by TLC.

Upon completion, perform a suitable workup and purify the product by column

chromatography.

Step 5: Final Deprotection and Neutralization

Subject the acetylated intermediate to catalytic hydrogenation using palladium on carbon

(Pd(OH)₂/C) under a hydrogen atmosphere to remove other protecting groups.
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After filtration and concentration, treat the resulting product with trifluoroacetic acid (TFA) in a

solvent like dichloromethane (CH₂Cl₂) to remove the final protecting group, yielding the TFA

salt of PNU 142300.[1]

Neutralize the TFA salt with a base such as sodium hydroxide (NaOH) to obtain the final

product, PNU 142300.[1]

Step 6: Purification

Purify the final compound using an appropriate method, such as recrystallization or preparative

high-performance liquid chromatography (HPLC), to achieve the desired purity.

Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of PNU
142300 as described by Sugai et al. (2017).[1]

Reaction Step Product Yield (%)

TBS Deprotection Deprotected alcohol 99

O-Alkylation O-alkylated product 10 Quantitative

Staudinger Reaction,

Acetylation, and

Hydrogenolysis

Acetylated intermediate 83 (for 3 steps)

Final Deprotection and

Neutralization
PNU 142300 (2) 73 (for 2 steps)

Another synthetic route reported by Gou et al. (2024) starting from 3,4-difluoronitrobenzene

achieved a total yield of 78% with a purity of 98.62%.[4]

Conclusion
The synthesis of PNU 142300 is a multi-step process that requires careful execution of several

key organic reactions. The protocol provided in this document, based on published literature,

offers a reliable method for obtaining this important metabolite for research purposes.
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Researchers should consult the original publications for more detailed experimental conditions

and characterization data. The availability of a robust synthetic route is critical for advancing

our understanding of linezolid's metabolism and its clinical implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b610150?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28154311/
https://pubmed.ncbi.nlm.nih.gov/28154311/
https://organic-synthesis.com/alcohol-to-ether-using-williamson-synthesis/
https://www.researchgate.net/publication/313833313_A_Novel_Method_for_Preparation_of_Linezolid_S-N-3-3-Fluoro-4-_Morpholinophenyl-2-Oxo-5-Oxazolidinyl_Methyl_Acetamide
http://ochemonline.pbworks.com/f/06_Williamson_Ether.pdf
https://www.benchchem.com/product/b610150#pnu-142300-synthesis-protocol
https://www.benchchem.com/product/b610150#pnu-142300-synthesis-protocol
https://www.benchchem.com/product/b610150#pnu-142300-synthesis-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610150?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

